molecular formula C6H13NOS B15253271 Cyclohexanesulfinamide

Cyclohexanesulfinamide

Cat. No.: B15253271
M. Wt: 147.24 g/mol
InChI Key: FVBNZLRSBYHDCK-UHFFFAOYSA-N
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Description

Cyclohexanesulfinamide is an organosulfur compound with the molecular formula C6H13NOS It is characterized by the presence of a sulfinamide group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanesulfinamide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process .

Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale oxidative coupling reactions. The process involves the use of readily available thiols and amines, with the reaction being catalyzed by various oxidizing agents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanesulfinamide undergoes several types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert the sulfinamide group to sulfenamides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonamides

    Reduction: Sulfenamides

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

Cyclohexanesulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanesulfinamide involves its interaction with various molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their activity. This makes it a valuable compound in the study of enzyme inhibition and other biochemical processes .

Comparison with Similar Compounds

Cyclohexanesulfinamide can be compared with other similar organosulfur compounds, such as sulfonamides and sulfenamides. While all these compounds contain sulfur-nitrogen bonds, this compound is unique due to its specific structure and reactivity. Similar compounds include:

Properties

IUPAC Name

cyclohexanesulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c7-9(8)6-4-2-1-3-5-6/h6H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBNZLRSBYHDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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